Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester

Description

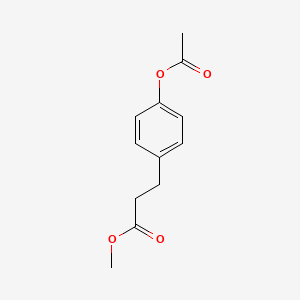

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester (IUPAC name: methyl 3-(4-acetoxyphenyl)propanoate) is a substituted aromatic ester featuring a propanoic acid backbone with a methyl ester group and an acetyloxy substituent at the para position of the benzene ring. Key functional groups include the acetyloxy (ester) moiety, which influences solubility and reactivity, and the methyl ester, which affects metabolic stability .

Properties

CAS No. |

54965-55-8 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(4-acetyloxyphenyl)propanoate |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |

InChI Key |

UOCVMKKUMXGHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound is typically achieved through esterification and acetylation reactions involving phenolic precursors and acylating agents. The general approach involves:

- Starting with a phenolic compound containing the benzenepropanoic acid moiety.

- Acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride to introduce the acetoxy group.

- Esterification of the carboxylic acid group with methanol to form the methyl ester.

This method leverages the reactivity of phenols towards acylation and the well-established acid-catalyzed esterification of carboxylic acids.

Acid-Catalyzed Esterification and Acetylation

The preparation involves two main steps:

-

- The phenolic hydroxyl group is reacted with acetic anhydride or acetyl chloride under acidic or basic catalysis.

- This reaction produces the acetoxy substituent on the benzene ring.

- Reaction conditions typically require controlled temperature and exclusion of moisture to prevent hydrolysis.

Esterification of Carboxylic Acid:

- The carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or methanolic hydrogen chloride.

- The reaction is performed under reflux or at elevated temperatures to drive the equilibrium towards ester formation.

- Water formed during the reaction is removed or minimized to prevent hydrolysis of the ester product.

The overall reaction scheme can be summarized as:

Phenolic Benzenepropanoic Acid + Acetic Anhydride → Acetylated Intermediate → + Methanol + Acid Catalyst → this compound.

Catalysts and Conditions

- Acid Catalysts: Sulfuric acid, methanolic hydrogen chloride, or boron trifluoride in methanol are commonly used for esterification.

- Solvents: Methanol is the preferred alcohol for ester formation; inert solvents such as toluene or chloroform may be used to dissolve non-polar substrates.

- Temperature: Refluxing conditions (approximately 50–70°C) for 1–2 hours or longer depending on substrate and catalyst.

- Water Removal: Essential to shift equilibrium towards ester formation; can be achieved by drying agents or operating under anhydrous conditions.

Alternative Catalytic Systems

- Boron trichloride in methanol can also catalyze methyl ester formation, with slower reaction rates but fewer side reactions compared to boron trifluoride.

- Aluminium trichloride has been reported as an effective catalyst for transesterification but is less commonly used for this specific compound.

Reaction Mechanism Overview

The esterification and acetylation reactions proceed via nucleophilic acyl substitution mechanisms:

- In acetylation, the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride, forming the acetoxy group.

- In esterification, the carboxylic acid is protonated, increasing electrophilicity, followed by nucleophilic attack by methanol, forming the methyl ester after elimination of water.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride or acetyl chloride, catalyst (acid/base), anhydrous conditions | Introduce acetoxy group on phenol | Moisture exclusion critical |

| Esterification | Methanol, acid catalyst (H2SO4, HCl), reflux or 50°C, dry conditions | Form methyl ester from carboxylic acid | Water removal essential, inert solvents may be needed |

| Alternative Catalysts | Boron trifluoride, boron trichloride, aluminium trichloride | Catalyze esterification/transesterification | Boron trichloride slower but cleaner |

Research Findings and Practical Notes

- Esterification with methanolic hydrogen chloride is widely used due to its efficiency and minimal differential losses among fatty acids or related compounds.

- Reaction times vary with alcohol molecular weight; methanol requires shorter times compared to higher alcohols.

- Solvent choice impacts reaction rate and solubility; toluene, chloroform, tetrahydrofuran, and methyl-tert-butyl ether are effective inert solvents.

- Avoidance of benzene as solvent is recommended due to toxicity concerns.

- Boron trichloride in methanol offers fewer artefacts and better preservation of sensitive functional groups compared to boron trifluoride.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic Acid, 4-(acetyloxy)-, Methyl Ester: Applications

This compound is a chemical compound with the molecular formula . It contains a total of 30 bonds, including 16 non-hydrogen bonds, 8 multiple bonds, and 6 rotatable bonds .

Scientific Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, related compounds and derivatives offer insight into potential research applications.

- Prodrugs for Hydroxamate-Based Inhibitors: Research has explored para-acetoxy-benzyl ester prodrugs of hydroxamate derivatives to improve oral pharmacokinetics . For example, 4-carboxy--[3-(hydroxyamino)-3-oxopropyl]-benzenepropanoic acid is a potent hydroxamate-based inhibitor of glutamate carboxypeptidase II, and para-acetoxybenzyl-based prodrugs have been synthesized to enhance plasma levels of the active compound .

- Wound Healing Research: Studies on brittle star extracts undergoing arm regeneration identified benzenepropanoic acid derivatives among the compounds present . These extracts exhibited wound healing properties, suggesting potential applications of related compounds in promoting proliferation and migration of cells involved in tissue repair .

Related Compounds and their Uses

- Benzenepropanoic Acid Ester: This compound is primarily used as an antioxidant in plastics and as a thermal stabilizer in Canada . Typical end uses include wire and cable insulation, film and sheet manufacture, and automotive parts .

- Benzenepropanoic acid, 4-hydroxy-, methyl ester: This compound has a molecular weight of 180.2005 and the formula .

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to produce the corresponding alcohol and acid, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester

- Structure: Contains bulky tert-butyl groups at the 3,5 positions and a hydroxyl group at the 4-position, methyl-esterified at the propanoic acid chain.

- Properties: Molecular Weight: 350.48 g/mol (C20H30O4). Bioactivity: Exhibits antifungal activity and acts as a natural antioxidant due to steric hindrance from tert-butyl groups, which enhance stability against oxidative degradation .

Benzenepropanoic Acid, 4-(2-Oxiranylmethoxy)-, Methyl Ester

- Structure : Features an epoxypropoxy substituent at the 4-position.

- Properties: Molecular Weight: 250.29 g/mol (C13H16O5). Applications: Used in synthetic intermediates for epoxy resin precursors .

Benzenepropanoic Acid, α-Ethyl-4-Methoxy Derivatives

- Structure : Chirally substituted α-ethyl group and methoxy substituents.

- Properties :

Comparative Data Table

Research Findings and Functional Group Analysis

- Acetyloxy vs.

- Methyl Ester vs. Ethyl Ester : Methyl esters generally exhibit higher metabolic stability than ethyl esters, as seen in analogs like ethyl 4-methylbenzoate (CAS 94-08-6), which is more prone to hydrolysis .

- Substituent Position : Para-substituted derivatives (e.g., 4-acetyloxy) show higher bioavailability compared to ortho or meta isomers, as observed in GC-MS analyses of plant extracts .

Biological Activity

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester, also known as methyl 4-acetoxybenzoate, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by data tables and relevant research findings.

- Chemical Formula: C11H12O3

- Molecular Weight: 192.21 g/mol

- IUPAC Name: this compound

- CAS Number: 5597-50-2

Biological Activity Overview

Research indicates that benzenepropanoic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Some studies have shown that derivatives of benzenepropanoic acid possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity: The compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects: Certain studies indicate that it may have anti-inflammatory properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of benzenepropanoic acid derivatives found that these compounds exhibited varying degrees of activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl 4-acetoxybenzoate | 50 | Staphylococcus aureus |

| Methyl 4-acetoxybenzoate | 100 | Escherichia coli |

| Methyl 4-acetoxybenzoate | 75 | Pseudomonas aeruginosa |

These results indicate that methyl 4-acetoxybenzoate has promising antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro studies on various cancer cell lines have shown that benzenepropanoic acid derivatives can induce apoptosis and inhibit cell proliferation. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of benzenepropanoic acid derivatives is attributed to several mechanisms:

- Inhibition of Enzyme Activity: The compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis: They may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Modulation of Inflammatory Pathways: These compounds can modulate inflammatory cytokine production, contributing to their anti-inflammatory effects.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study evaluated the efficacy of methyl 4-acetoxybenzoate against multi-drug resistant strains of bacteria. The results showed significant inhibition at concentrations lower than traditional antibiotics, suggesting a potential alternative treatment option for resistant infections. -

Case Study on Cancer Cell Lines:

Another investigation focused on the effects of this compound on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.